molecular formula C19H13N3O3S B14568433 2-[1-(1,3-Benzothiazol-2-yl)-1H-pyrazole-4-carbonyl]phenyl acetate CAS No. 61466-60-2

2-[1-(1,3-Benzothiazol-2-yl)-1H-pyrazole-4-carbonyl]phenyl acetate

Cat. No.: B14568433
CAS No.: 61466-60-2
M. Wt: 363.4 g/mol
InChI Key: RFLFBYPFFBRHIU-UHFFFAOYSA-N
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Description

2-[1-(1,3-Benzothiazol-2-yl)-1H-pyrazole-4-carbonyl]phenyl acetate is a complex organic compound that features a benzothiazole ring fused with a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(1,3-Benzothiazol-2-yl)-1H-pyrazole-4-carbonyl]phenyl acetate typically involves multiple steps, starting with the preparation of the benzothiazole and pyrazole intermediates. One common method involves the cyclization of 2-aminothiophenol with an appropriate aldehyde to form the benzothiazole ring . The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone . These intermediates are then coupled through a series of condensation reactions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. For example, microwave irradiation and ionic liquids have been employed to enhance reaction efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-[1-(1,3-Benzothiazol-2-yl)-1H-pyrazole-4-carbonyl]phenyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl and acetate groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide (DMSO), ethanol, acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[1-(1,3-Benzothiazol-2-yl)-1H-pyrazole-4-carbonyl]phenyl acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[1-(1,3-Benzothiazol-2-yl)-1H-pyrazole-4-carbonyl]phenyl acetate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins . The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(1,3-Benzothiazol-2-yl)-1H-pyrazole-4-carbonyl]phenyl acetate is unique due to its combined benzothiazole and pyrazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it valuable in diverse research fields.

Properties

CAS No.

61466-60-2

Molecular Formula

C19H13N3O3S

Molecular Weight

363.4 g/mol

IUPAC Name

[2-[1-(1,3-benzothiazol-2-yl)pyrazole-4-carbonyl]phenyl] acetate

InChI

InChI=1S/C19H13N3O3S/c1-12(23)25-16-8-4-2-6-14(16)18(24)13-10-20-22(11-13)19-21-15-7-3-5-9-17(15)26-19/h2-11H,1H3

InChI Key

RFLFBYPFFBRHIU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)C2=CN(N=C2)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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